molecular formula C26H32F30N4O8S3 B12831693 Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate CAS No. 70225-20-6

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate

Cat. No.: B12831693
CAS No.: 70225-20-6
M. Wt: 1194.7 g/mol
InChI Key: UUWZKXIUZHPNDP-UHFFFAOYSA-L
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Description

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate is a complex organofluorine compound known for its unique chemical properties and applications. This compound is characterized by the presence of a pentadecafluoroheptyl group, which imparts significant hydrophobic and lipophobic properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate typically involves multiple steps, starting with the preparation of the pentadecafluoroheptyl sulphonyl chloride. This intermediate is then reacted with trimethylamine to form the sulphonylamino derivative. The final step involves the quaternization of the amino group with a suitable alkylating agent, followed by the addition of sulphuric acid to form the sulphate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulphonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulphone derivatives.

    Reduction: Sulphonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its unique hydrophobic properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty coatings, lubricants, and water-repellent materials.

Mechanism of Action

The mechanism of action of Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail inserts into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This disruption can lead to increased permeability and potential antimicrobial effects. The compound also interacts with proteins, potentially altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Bis[trimethyl-3-[[(nonafluorobutyl)sulphonyl]amino]propylammonium] sulphate
  • Bis[trimethyl-3-[[(undecafluoropentyl)sulphonyl]amino]propylammonium] sulphate
  • Bis(2-hydroxyethyl)ammonium 1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulphonate

Uniqueness

Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate is unique due to its longer perfluorinated tail, which imparts greater hydrophobicity and lipophobicity compared to similar compounds. This makes it particularly effective in applications requiring strong water and oil repellency.

Properties

CAS No.

70225-20-6

Molecular Formula

C26H32F30N4O8S3

Molecular Weight

1194.7 g/mol

IUPAC Name

trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonylamino)propyl]azanium;sulfate

InChI

InChI=1S/2C13H16F15N2O2S.H2O4S/c2*1-30(2,3)6-4-5-29-33(31,32)13(27,28)11(22,23)9(18,19)7(14,15)8(16,17)10(20,21)12(24,25)26;1-5(2,3)4/h2*29H,4-6H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

UUWZKXIUZHPNDP-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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